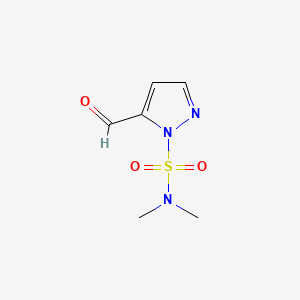

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is a chemical compound with the molecular formula C6H9N3O3S and a molecular weight of 203.22 g/mol . It is a pyrazole derivative that features a sulfonamide group and a formyl group attached to the pyrazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide typically involves the reaction of N,N-dimethylpyrazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The formyl group is introduced through a subsequent formylation reaction using formic acid or a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: 5-Carboxy-N,N-dimethylpyrazole-1-sulfonamide

Reduction: 5-Hydroxymethyl-N,N-dimethylpyrazole-1-sulfonamide

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

1. Carbonic Anhydrase Inhibition

One of the prominent applications of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), particularly CA IX. Carbonic anhydrases are crucial enzymes involved in maintaining acid-base balance and are implicated in various diseases, including cancer. The compound has been shown to exhibit significant inhibitory activity against CA IX, with modifications enhancing its potency and selectivity .

2. Antimicrobial Properties

Research indicates that derivatives of pyrazole sulfonamides, including this compound, display antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies have demonstrated that structural modifications can lead to improved efficacy against these bacteria, suggesting potential use in treating infectious diseases .

3. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of pyrazole sulfonamides. For instance, compounds derived from this scaffold have shown promising results against colorectal cancer cell lines, exhibiting mechanisms of action that include apoptosis induction and cell cycle arrest. These findings suggest that this compound could be developed further as a therapeutic agent for cancer treatment .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its biological activity. Research has indicated that:

- Substituents on the Pyrazole Ring : The presence and position of substituents on the pyrazole ring significantly influence the compound's inhibitory activity against carbonic anhydrases and its overall pharmacological profile .

- Sulfonamide Group Modifications : Alterations to the sulfonamide moiety can enhance selectivity and potency against specific targets, making it a vital area for further investigation .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study focused on synthesizing novel pyrazole-sulfonamide hybrids demonstrated that certain derivatives exhibited high selectivity for CA IX over other isoforms. This selectivity is crucial for minimizing side effects in potential therapeutic applications. The most effective compounds were characterized by specific structural features that enhanced their binding affinity .

Case Study 2: Antitubercular Activity

Another research effort evaluated the antitubercular activity of various pyrazole derivatives, including those based on this compound. Compounds were screened for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, revealing several candidates with promising activity profiles suitable for further development as antitubercular agents .

Mecanismo De Acción

The mechanism of action of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can modulate neurological pathways and has potential therapeutic implications. The sulfonamide group plays a crucial role in its binding affinity and specificity towards the target enzyme.

Comparación Con Compuestos Similares

Similar Compounds

5-Formylpyrazole-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its reactivity and binding properties.

N,N-Dimethylpyrazole-1-sulfonamide: Lacks the formyl group, which may limit its applications in formylation reactions.

5-Formyl-N-methylpyrazole-1-sulfonamide: Contains only one methyl group, which may influence its steric and electronic properties.

Uniqueness

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is unique due to the presence of both the formyl and N,N-dimethyl groups, which confer specific chemical reactivity and binding properties. These structural features make it a versatile compound for various synthetic and research applications .

Actividad Biológica

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide (FDPS) is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a formyl group and a sulfonamide moiety. The chemical structure can be represented as follows:

This structure is significant as it allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of FDPS is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting carbonic anhydrases (CAs), which are involved in various physiological processes including acid-base balance and respiration .

- Antimicrobial Activity : Preliminary studies suggest that FDPS may exhibit antimicrobial properties, similar to other pyrazole derivatives. The presence of the sulfonamide group enhances its potential as an antimicrobial agent by disrupting bacterial cell function .

Biological Activity Studies

Several studies have evaluated the biological activity of FDPS and related compounds. Below are key findings from recent research:

Antimicrobial Activity

A study highlighted the antimicrobial potential of pyrazole derivatives, including FDPS. It was found that compounds with similar structural features exhibited significant inhibitory effects against various bacterial strains, indicating the potential of FDPS as an antimicrobial agent .

Anticancer Properties

Research into the anticancer properties of pyrazole derivatives has shown promising results. For instance, a study involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazoles could enhance the efficacy of conventional chemotherapy agents like doxorubicin . Although specific data on FDPS is limited, its structural similarities suggest potential in this area.

Inhibition of Carbonic Anhydrases

FDPS has been investigated for its ability to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. A study reported that certain pyrazole sulfonamides demonstrated potent inhibition against human CA isoforms, suggesting that FDPS could have similar inhibitory effects .

Case Studies

- Antimicrobial Efficacy : In vitro assays demonstrated that FDPS exhibited moderate antibacterial activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

- Synergistic Effects with Chemotherapy : A combination study indicated that FDPS could synergistically enhance the cytotoxic effects of existing chemotherapeutic agents, suggesting its utility in cancer treatment protocols.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-formyl-N,N-dimethylpyrazole-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCRDNKCRMQSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=CC=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.